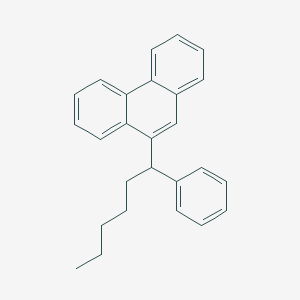
9-(1-Phenylhexyl)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Phenylhexyl)phenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. Phenanthrene and its derivatives are known for their applications in organic synthesis, material chemistry, and pharmaceutical chemistry .
Preparation Methods
The synthesis of 9-(1-Phenylhexyl)phenanthrene typically involves the functionalization of phenanthrene. One common method is the palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction
Chemical Reactions Analysis
9-(1-Phenylhexyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide and molybdenum acetylacetonate, it can be oxidized to phenanthrenequinone.
Reduction: When treated with lithium aluminium hydride, it reduces to 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine leads to the formation of 9-bromophenanthrene.
Aromatic sulfonation: Using sulfuric acid, it forms 2 and 3-phenanthrenesulfonic acids.
Scientific Research Applications
9-(1-Phenylhexyl)phenanthrene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including dyes, plastics, and pharmaceuticals.
Material Chemistry: It is used in the preparation of blue and full-color fluorescence materials due to its high photo- and thermo-stability.
Pharmaceutical Chemistry: Phenanthrene derivatives are explored for their potential biological activities, including antialgal and cytotoxic properties.
Mechanism of Action
The mechanism of action of 9-(1-Phenylhexyl)phenanthrene involves its interaction with molecular targets through various pathways. For instance, its oxidation to phenanthrenequinone involves the formation of a ketal structure, which can further react to form different derivatives . These reactions often involve catalysis by transition metals such as iron (III) chloride .
Comparison with Similar Compounds
9-(1-Phenylhexyl)phenanthrene can be compared with other phenanthrene derivatives such as:
9,10-Dihydrophenanthrene: Known for its antialgal activity.
Phenanthrenequinone: Used in the synthesis of dyes and agrochemicals.
9-Bromophenanthrene: Formed through electrophilic halogenation.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
261351-54-6 |
|---|---|
Molecular Formula |
C26H26 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
9-(1-phenylhexyl)phenanthrene |
InChI |
InChI=1S/C26H26/c1-2-3-5-15-22(20-12-6-4-7-13-20)26-19-21-14-8-9-16-23(21)24-17-10-11-18-25(24)26/h4,6-14,16-19,22H,2-3,5,15H2,1H3 |
InChI Key |
DTGIXFGLFQMTNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


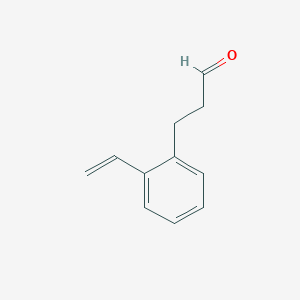
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
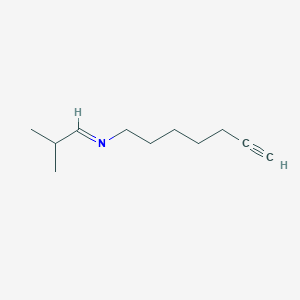


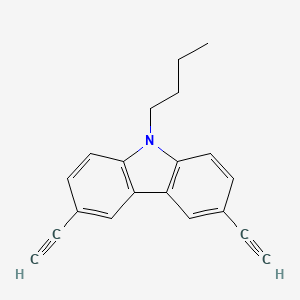
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
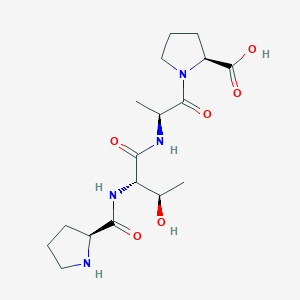

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)
![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
